![molecular formula C19H20N2O3S B2565875 Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421475-69-5](/img/structure/B2565875.png)
Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
BDP is a white to off-white solid that is soluble in most polar organic solvents. Its molecular weight is 437.52 g/mol. BDP has a chemical formula of C22H25N3O3S.Chemical Reactions Analysis
The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with complex structures, including those with benzodioxol, pyridinyl, and piperidinyl moieties, often involves detailed synthetic routes and structural elucidation. For example, the synthesis and crystal structure analysis of specific boric acid ester intermediates with benzene rings were described, emphasizing the use of FTIR, NMR, mass spectrometry, and X-ray diffraction for structural confirmation (Huang et al., 2021). These techniques are crucial for confirming the molecular structure of newly synthesized compounds, including those with functionalities similar to the query compound.
Theoretical Calculations and Physicochemical Properties
Density Functional Theory (DFT) calculations play a significant role in understanding the molecular structure and properties of complex compounds. For instance, the molecular structures of certain compounds were optimized using DFT, providing insights into their conformational stability and electrostatic potential, which are essential for predicting reactivity and interaction with biological targets (Huang et al., 2021).
Application in Photopolymerization
The development of novel initiators for free radical photopolymerization showcases the application of benzophenone derivatives in materials science. A study on benzophenone-di-1,3-dioxane as a photoinitiator highlights its efficiency in initiating polymerization of acrylates and methacrylates, demonstrating the potential industrial applications of similar compounds in developing new materials (Wang Kemin et al., 2011).
Antimicrobial and Antifungal Activities
Research on derivatives of benzothiazole and pyridine has shown variable and modest activity against bacterial and fungal strains, indicating the potential pharmacological applications of structurally related compounds (Patel et al., 2011). These studies provide a foundation for the development of new antimicrobial agents based on the modification of the core structure.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(15-4-5-16-17(11-15)24-13-23-16)21-9-6-14(7-10-21)12-25-18-3-1-2-8-20-18/h1-5,8,11,14H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHRMZVFARAKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.